molecular formula C19H16N4OS B4998985 2-[[3-[3-(6-Methoxypyridin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole

2-[[3-[3-(6-Methoxypyridin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole

Cat. No.: B4998985
M. Wt: 348.4 g/mol
InChI Key: YHTLMYOYVRZNKP-UHFFFAOYSA-N
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Description

2-[[3-[3-(6-Methoxypyridin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[3-(6-Methoxypyridin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . The thiazole ring is then introduced through subsequent reactions involving appropriate thioamide precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[3-(6-Methoxypyridin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[3-[3-(6-Methoxypyridin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[3-[3-(6-Methoxypyridin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation by binding to their active sites and blocking substrate access . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3-[3-(6-Methoxypyridin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole is unique due to its specific combination of pyridine, pyrazole, and thiazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[[3-[3-(6-methoxypyridin-3-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-24-18-6-5-16(12-21-18)14-3-2-4-15(11-14)17-7-9-23(22-17)13-19-20-8-10-25-19/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTLMYOYVRZNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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